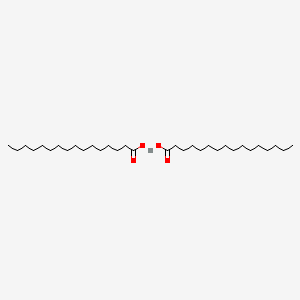

Lead palmitate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lead palmitate is a chemical compound formed by the reaction of lead with palmitic acid. It is classified as a metal soap, which is an organic salt of a metal cation and a carboxylate anion containing at least eight carbon atoms in the alkyl chain. This compound is commonly found in various industrial applications due to its unique properties, such as its insolubility in water and increased solubility in non-polar solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lead palmitate can be synthesized by mixing a solution of lead nitrate with a solution of palmitic acid in methanol. The mixture is then left in an ultrasonic bath for a specific duration to facilitate the reaction . The reaction can be represented as follows: [ \text{Pb(NO}3\text{)}2 + 2 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Pb(C}{15}\text{H}{31}\text{COO)}_2 + 2 \text{HNO}_3 ]

Industrial Production Methods: In industrial settings, this compound is produced through a transesterification reaction involving lead salts and palmitic acid. The reaction is typically carried out in the presence of solvents such as dimethyl sulfoxide and isobutanol, followed by a series of evaporation and solvent extraction steps to purify the product .

Analyse Chemischer Reaktionen

Formation via Saponification Reactions

Lead palmitate primarily forms through the reaction of lead ions (Pb²⁺) from pigments (e.g., lead white, Pb₃(CO₃)₂(OH)₂) with free palmitic acid (C₁₆H₃₂O₂) released during oil binder hydrolysis:

2C16H32O2+Pb2+→Pb(C16H31O2)2+2H+

Key Findings :

-

Reaction Environment : Requires migration of fatty acids through polymerized oil matrices, facilitated by temperature and humidity .

-

Kinetics : Lead ions react preferentially with saturated fatty acids (e.g., palmitic acid) over unsaturated ones due to lower steric hindrance .

Crystallization and Phase Behavior

This compound transitions from amorphous to crystalline states under specific conditions, influencing its aggregation in oil paints.

| Property | This compound | Lead Azelate | Lead Stearate |

|---|---|---|---|

| Solubility in Linseed Oil | Insoluble at RT | Partially soluble | Insoluble at RT |

| Crystallization Temp (°C) | 45–55 | 60–70 | 50–60 |

| NMR Span (207Pb) | 750 ppm | 1,100 ppm | 740 ppm |

Data derived from DSC, ATR-FTIR, and 207Pb NMR studies .

-

Crystallization Drivers :

Dynamic Behavior in Oil Matrices

Deuterium NMR studies reveal mobility differences between this compound and palmitic acid in cross-linked linseed oil:

| Component | % Liquid-like Phase (25°C) | % Liquid-like Phase (40°C) |

|---|---|---|

| Palmitic Acid (pure) | 15% | 35% |

| This compound (pure) | 5% | 20% |

| Palmitic Acid (in oil) | 40% | 65% |

| This compound (in oil) | 25% | 50% |

Adapted from 2H NMR experiments .

-

Implications :

Co-reactions with Other Carboxylic Acids

In paint systems, this compound coexists with azelate (C₉) and stearate (C₁₈) soaps due to competitive reactions:

Pb2++C16H31O2−+C9H16O42−→Mixed Pb soaps

Analytical Evidence :

-

XANES spectra show overlapping Pb-soap signatures in paint cross-sections, complicating differentiation .

-

Raman spectroscopy identifies palmitate-dominated aggregates in surface protrusions .

Degradation Mechanisms

This compound crystallization induces mechanical stress in oil paints, leading to:

Analytical Techniques for Reaction Monitoring

This synthesis of experimental data underscores this compound’s role in metal soap-related degradation, emphasizing the interplay between chemical reactivity, solubility, and dynamic behavior in cultural heritage materials .

Wissenschaftliche Forschungsanwendungen

Art Conservation

Lead palmitate is significant in the conservation of historical artworks, particularly oil paintings. It forms as a degradation product in traditional oil paint formulations, especially those containing lead-based pigments.

- Formation and Stability : this compound can influence the stability and appearance of oil paints. Its formation is linked to the interaction of lead with fatty acids in linseed oil, leading to potential issues such as cracking and discoloration in artworks over time .

- Analytical Techniques : Researchers utilize techniques such as Raman spectroscopy and nuclear magnetic resonance (NMR) to identify this compound in paintings. These methods help in understanding the degradation processes and the impact on artwork preservation .

Materials Science

In materials science, this compound is studied for its properties related to crystallization and morphology.

- Crystal Morphology Studies : Research has shown that this compound can exhibit different crystal morphologies depending on the solvent used during its synthesis. This property is crucial for applications where specific crystal forms are desired, such as in coatings or composite materials .

- Fatty Acid Interactions : The interactions between this compound and other fatty acids can influence the mechanical properties of materials, making it a subject of interest for developing new composite materials with enhanced characteristics .

Biomedical Research

This compound's implications extend into biomedical research, particularly regarding its effects on cellular processes.

- Cellular Impact Studies : Research indicates that exposure to palmitate (and by extension, this compound) can induce oxidative stress in cells. This has been linked to various cellular responses, including apoptosis and alterations in calcium signaling pathways . Understanding these mechanisms is vital for evaluating potential toxicological effects.

- Drug Delivery Systems : The unique properties of lead soaps like this compound may also be explored for drug delivery applications. Their ability to form micelles or nanoparticles can be advantageous for encapsulating therapeutic agents .

Case Studies and Findings

Wirkmechanismus

The mechanism of action of lead palmitate involves its interaction with cellular components, leading to various biochemical effects. Lead ions can disrupt cellular processes by binding to proteins and enzymes, altering their function. This can result in oxidative stress, inflammation, and cell death. The molecular targets of this compound include cellular membranes, where it can integrate and disrupt membrane integrity, and enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Lead Stearate: Similar to lead palmitate but derived from stearic acid. It has similar applications and properties.

Lead Azelate: Formed from azelaic acid, used in similar industrial applications.

Zinc Palmitate: A zinc-based metal soap with similar properties but different metal ion.

Uniqueness: this compound is unique due to its specific fatty acid chain length and the presence of lead, which imparts distinct chemical and physical properties. Compared to other metal soaps, this compound has higher toxicity and specific industrial applications that leverage its unique characteristics .

Eigenschaften

CAS-Nummer |

19528-55-3 |

|---|---|

Molekularformel |

C16H32O2Pb |

Molekulargewicht |

463 g/mol |

IUPAC-Name |

hexadecanoate;lead(2+) |

InChI |

InChI=1S/C16H32O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |

InChI-Schlüssel |

CTTASJIVHHYQOM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Pb] |

Key on ui other cas no. |

90388-10-6 19528-55-3 15773-56-5 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.